REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.[Cl:22][CH2:23][CH2:24][CH2:25]I>C1COCC1>[Cl:22][CH2:23][CH2:24][CH2:25][CH:18]([C:15]1[CH:14]=[CH:13][C:12]([F:11])=[CH:17][CH:16]=1)[C:19]([OH:21])=[O:20] |f:0.1|
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Name
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( 1 )
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
7.71 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
5.27 mL
|
Type
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reactant
|
Smiles
|
ClCCCI
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 16 hr
|
Duration
|
16 h
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with water (3 mL)
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Type
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CONCENTRATION
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Details
|
The crude mixture was concentrated in vacuo
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Type
|
ADDITION
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Details
|
Aqueous NaOH (1 M, 150 mL) was added to the residue
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Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted with Et2O (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with Et2O (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers from the acidic extraction
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Type
|
WASH
|
Details
|
were washed with mixture of brine/1N HCl/sodium sulfite
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C(=O)O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.6 mmol | |
AMOUNT: MASS | 7.59 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |